Takeda103A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of TAS-103
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-103, a novel quinoline derivative, has demonstrated significant antitumor activity in preclinical and clinical studies. Its mechanism of action is multifaceted, primarily characterized by a dual inhibition of topoisomerase I and II, and a distinct interaction with the Signal Recognition Particle (SRP) pathway. This technical guide provides a comprehensive overview of the core mechanisms of TAS-103, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Dual Inhibition of Topoisomerase I and II
TAS-103 is a potent inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for resolving DNA topological problems during replication, transcription, and recombination.[1] The primary cytotoxic effect of TAS-103 through this mechanism is the stabilization of the topoisomerase-DNA cleavable complex.[1][2] This leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[3][4] Studies suggest that topoisomerase II is the primary cellular target of TAS-103.
Quantitative Data: Cytotoxicity of TAS-103
The cytotoxic activity of TAS-103 has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | 0.0030 |
| L1210 | Leukemia | 0.0042 |
| KB | Nasopharyngeal | 0.013 |
| A549 | Lung | 0.025 |
| HT-29 | Colon | 0.033 |
| MEL-4 | Melanoma | 0.045 |
| St-4 | Stomach | 0.023 |
| PC-7 | Lung | 0.23 |
Data compiled from in vitro studies.[2]
Experimental Protocols
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes, which relax supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I and IIα enzymes
-
TAS-103
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP for Topo II)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Prepare reaction mixtures containing supercoiled DNA, topoisomerase enzyme, and varying concentrations of TAS-103 in assay buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band compared to the no-drug control.
This assay determines if a compound stabilizes the covalent topoisomerase-DNA intermediate, leading to an increase in cleaved DNA.
Materials:
-
Radiolabeled (e.g., 32P-end-labeled) linear DNA substrate
-
Human Topoisomerase I or IIα enzyme
-
TAS-103
-
Reaction Buffer
-
Proteinase K
-
SDS-polyacrylamide gel
-
Autoradiography film or phosphorimager
Protocol:
-
Incubate the radiolabeled DNA substrate with the topoisomerase enzyme in the presence of varying concentrations of TAS-103.
-
Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Denature the DNA and separate the fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography.
-
An increase in the intensity of the cleaved DNA fragments in the presence of TAS-103 indicates stabilization of the cleavable complex.
Signaling Pathway: TAS-103 Induced Apoptosis
Inhibition of topoisomerases by TAS-103 leads to DNA damage, which activates the intrinsic apoptotic pathway.
TAS-103 induced apoptotic signaling pathway.
Inhibition of the Signal Recognition Particle (SRP) Pathway
A distinct mechanism of action for TAS-103 involves its interaction with the Signal Recognition Particle (SRP), a ribonucleoprotein complex essential for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum (ER). TAS-103 has been shown to bind to the 54 kDa subunit of SRP (SRP54), leading to the disruption of the SRP complex. This interference with protein translocation induces ER stress and activates the Unfolded Protein Response (UPR).
Quantitative Data
Quantitative data for the direct binding of TAS-103 to SRP54, such as binding affinity (Kd) or IC50 for SRP complex disruption, are not extensively available in the public domain. Further studies are required to fully characterize the potency of this interaction.
Experimental Protocols
This method is used to identify the protein targets of a small molecule.
Materials:
-
TAS-103 conjugated to affinity beads (e.g., NHS-activated sepharose)
-
Cell lysate (e.g., from 293T cells)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free TAS-103)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry instrumentation
Protocol:
-
Incubate the TAS-103-conjugated affinity beads with the cell lysate to allow for binding of target proteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by silver staining) and excise unique bands for identification by mass spectrometry.
-
Confirm the identity of the target protein (e.g., SRP54) by Western blotting using a specific antibody.
This assay can be used to demonstrate that TAS-103 disrupts the interaction between SRP subunits.
Materials:
-
Cells expressing a tagged version of an SRP subunit (e.g., FLAG-SRP54)
-
Antibody against the tag (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Lysis and Wash Buffers
-
TAS-103
-
SDS-PAGE and Western blotting reagents
-
Antibodies against other SRP subunits (e.g., SRP14, SRP19)
Protocol:
-
Treat cells with TAS-103 or a vehicle control.
-
Lyse the cells and perform immunoprecipitation of the tagged SRP subunit using the specific antibody and protein A/G beads.
-
Wash the immunoprecipitated complexes.
-
Elute the proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against other SRP subunits.
-
A reduction in the co-immunoprecipitation of other SRP subunits in the TAS-103 treated sample compared to the control indicates disruption of the SRP complex.
Signaling Pathway: SRP Disruption and ER Stress
The disruption of the SRP complex by TAS-103 leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual topoisomerase inhibitor, TAS-103, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of Takeda103A (TAS-103): A Dual Inhibitor of Topoisomerase I/II and Signal Recognition Particle
A Technical Whitepaper for Drug Development Professionals
Introduction
Takeda103A, scientifically known as TAS-103, is a novel, synthetically derived quinoline derivative with potent antitumor properties.[1][2] Developed by Taiho Pharmaceutical Co., Ltd., this small molecule, with the chemical name 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, has demonstrated a unique dual mechanism of action, setting it apart from conventional chemotherapeutic agents.[3][4] Initial research into TAS-103 focused on its ability to inhibit both topoisomerase I and II, enzymes critical for DNA replication and transcription in rapidly dividing cancer cells.[1][5] Subsequent investigations have revealed a second, distinct mechanism involving the disruption of the signal recognition particle (SRP), a key component of the cellular protein secretion pathway.[6][7] This whitepaper provides an in-depth technical guide on the discovery, synthesis, and multifaceted mechanism of action of TAS-103, presenting key preclinical data and experimental methodologies for researchers in oncology and drug development.
Mechanism of Action
Dual Inhibition of Topoisomerase I and II
TAS-103 was initially identified as a potent inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][5] These enzymes are essential for resolving DNA topological challenges that arise during replication, transcription, and repair. By binding to the DNA-topoisomerase complex, TAS-103 stabilizes the "cleavable complex," leading to DNA strand breaks and the induction of apoptosis in cancer cells.[1] Unlike many topoisomerase inhibitors that are susceptible to drug resistance mechanisms, TAS-103 has shown efficacy in multidrug-resistant (MDR) cell lines, including those overexpressing P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and in a camptothecin-resistant cell line with a mutated Topo I.[8]
The inhibitory effect of TAS-103 on Topo I and II is believed to be, in part, related to its ability to intercalate directly with DNA.[8] This interaction is supported by evidence of TAS-103 displacing ethidium bromide from DNA.[8]
Disruption of the Signal Recognition Particle (SRP) Pathway
Further research into the mechanism of TAS-103 revealed a novel target: the signal recognition particle (SRP).[6][7] The SRP is a ribonucleoprotein complex that recognizes and targets specific proteins to the endoplasmic reticulum for secretion or membrane insertion. A study utilizing drug-immobilized affinity beads identified the 54-kDa subunit of SRP (SRP54) as a direct binding partner of TAS-103.[6][7]
Binding of TAS-103 to SRP54 disrupts the formation of the SRP complex, leading to a reduction in the levels of other SRP components, such as SRP14 and SRP19.[6][7] This disruption impairs the proper delivery of secretory proteins, causing their accumulation within the cell and contributing to cellular stress and apoptosis.[6][7]
Quantitative Data Summary
TAS-103 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of TAS-103 in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| CCRF-CEM | Leukemia | 0.005 | [9] |
| HeLa | Cervical Cancer | 0.04 | [9] |
| AZ521 | Gastric Cancer | ~0.2 | [10] |
| Various Tumor Cell Lines | - | 0.0030–0.23 | [1][5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on common practices for determining the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Drug Treatment: Prepare serial dilutions of TAS-103 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TAS-103) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I DNA Relaxation Assay
This protocol describes a typical method for assessing the inhibitory activity of a compound on topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
-
Inhibitor Addition: Add TAS-103 at various concentrations to the reaction mixtures. Include a positive control (a known Topo I inhibitor like camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. Incubate for another 30 minutes at 37°C.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the negative control.
Synthesis of TAS-103
While the precise, proprietary synthesis protocol for TAS-103 by Takeda is not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of similar indeno[2,1-c]quinoline structures. The synthesis would likely involve a multi-step process.
A potential general approach could involve the construction of the core indeno[2,1-c]quinolin-7-one scaffold, followed by functional group manipulations to introduce the hydroxyl and the (2-(dimethylamino)ethyl)amino side chain.
Conclusion
This compound (TAS-103) is a promising anticancer agent with a unique dual mechanism of action that targets both DNA topology through topoisomerase I and II inhibition and protein secretion via disruption of the signal recognition particle. Its potent in vitro activity against a wide range of cancer cell lines, including those with multidrug resistance, highlights its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this novel compound in the treatment of various malignancies. The complex chemical structure of TAS-103 presents a significant synthetic challenge, and the development of an efficient and scalable synthesis will be crucial for its future development.
References
- 1. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tas-103 | C20H21Cl2N3O2 | CID 135413532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Unraveling Takeda's Therapeutic Targets: A Technical Guide to Takeda103A and TAK-103
A notable ambiguity exists within publicly accessible data, leading to the conflation of two distinct therapeutic candidates from Takeda: Takeda103A , a small molecule inhibitor, and TAK-103 , a cellular therapy. This guide provides a detailed technical overview of the target identification and core scientific principles for both entities, aimed at researchers, scientists, and drug development professionals.
Part 1: this compound - A Potent and Selective GRK2 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] While showing impressive in vitro activity, it did not proceed to clinical trials, reportedly due to poor bioavailability.[3] The primary focus of its development was as a chemical probe to investigate the therapeutic potential of GRK2 inhibition, particularly in the context of heart failure.[2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against GRK2 and its selectivity over other kinases.
| Target | IC50 (µM) | Selectivity vs. GRK5 | Assay Conditions | Reference |
| GRK2 | 0.02 | 450-fold | Not specified | [1] |
| GRK2 | 0.02 | >50-fold vs. other AGC kinases | 5 µM ATP | [3] |
Experimental Protocols
GRK2 Inhibition Assay (General Protocol):
While the specific protocol for this compound is not publicly detailed, a representative biochemical kinase inhibition assay for GRK2 would typically involve the following steps:
-
Reagents and Buffers:
-
Recombinant human GRK2 enzyme.
-
A suitable substrate, such as a fluorescently labeled peptide or a protein like rhodopsin.
-
ATP (Adenosine triphosphate) at a concentration near the Km for GRK2.
-
Assay buffer containing MgCl2, DTT, and a buffering agent (e.g., HEPES).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the GRK2 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays using ³²P-ATP.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the role of GRK2 in GPCR signaling and the mechanism of its inhibition by this compound.
Part 2: TAK-103 - A Mesothelin-Targeted CAR-T Cell Therapy
TAK-103 (also known as NIB-103) is an investigational cell therapy product.[4] It consists of a patient's own T-cells (autologous) that are genetically engineered to express a Chimeric Antigen Receptor (CAR) that targets mesothelin (MSLN) , a protein found on the surface of certain cancer cells.[5] Development of TAK-103 has been discontinued by Takeda, and the rights have been returned to Noile-Immune Biotech.[6][7]
Target Identification: Mesothelin (MSLN)
Mesothelin was selected as the target for TAK-103 due to its favorable characteristics as a tumor-associated antigen:
-
Overexpression in Tumors: Mesothelin is highly expressed on the surface of a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and lung cancers.[5][8]
-
Limited Expression in Normal Tissues: Its expression in healthy tissues is restricted, primarily to mesothelial cells lining the pleura, peritoneum, and pericardium, which reduces the risk of on-target, off-tumor toxicity.[8]
-
Role in Tumor Progression: Mesothelin is believed to play a role in cell adhesion and is associated with a more aggressive tumor phenotype, making it a relevant therapeutic target.[8]
TAK-103: The Engineered Cell Product
TAK-103 is not just a simple CAR-T cell. It incorporates "PRIME" (Proliferation Inducing and Migration Enhancing) technology, which means the CAR-T cells are also engineered to produce:
-
Interleukin-7 (IL-7): A cytokine that promotes the survival and proliferation of T-cells.[5]
-
CCL19 (C-C motif chemokine 19): A chemokine that helps T-cells and dendritic cells migrate to lymph nodes and tumor sites.[5]
This "armored" CAR-T approach aims to improve the persistence and trafficking of the engineered T-cells to the tumor, overcoming some of the challenges faced by cell therapies in solid tumors.
Experimental Protocols
Generation and Evaluation of TAK-103 (Generalized Workflow):
The development and preclinical testing of a CAR-T cell product like TAK-103 involves a multi-step process.
-
Leukapheresis: Collection of white blood cells, including T-cells, from a patient.[9]
-
T-Cell Transduction:
-
T-cells are isolated from the collected white blood cells.
-
A viral vector (commonly a lentiviral vector) is used to deliver the genetic material encoding the anti-mesothelin CAR, IL-7, and CCL19 into the T-cells.
-
-
Expansion: The genetically modified T-cells are grown and multiplied in the laboratory over several weeks to generate a sufficient number for therapeutic dosing.[9]
-
Preclinical In Vitro Testing:
-
CAR Expression: Flow cytometry is used to confirm that the T-cells are successfully expressing the anti-mesothelin CAR on their surface.
-
Cytotoxicity Assays: The engineered CAR-T cells are co-cultured with mesothelin-expressing cancer cell lines. The ability of the CAR-T cells to recognize and kill the cancer cells is measured, often through chromium release assays or flow cytometry-based killing assays.
-
Cytokine Release Assays: The production of inflammatory cytokines (e.g., IFN-γ, TNF-α) by the CAR-T cells upon encountering mesothelin-positive cells is quantified using methods like ELISA or multiplex bead arrays.
-
-
Preclinical In Vivo Testing:
-
Animal models (e.g., immunodeficient mice bearing human mesothelin-positive tumors) are used to evaluate the anti-tumor efficacy, persistence, and potential toxicities of the CAR-T cell therapy.
-
-
Clinical Trial: A Phase 1 clinical trial (NCT05164666) was initiated to evaluate the safety and determine the optimal dose of TAK-103 in patients with mesothelin-expressing solid tumors.[9]
Signaling and Therapeutic Mechanism
The following diagrams illustrate the workflow for producing TAK-103 and its mechanism of action.
References
- 1. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noile-immune.com [noile-immune.com]
- 5. Facebook [cancer.gov]
- 6. Takeda thins the cell therapy pipeline | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. noile-immune.com [noile-immune.com]
- 8. A phase I trial of regional mesothelin-targeted CAR T-cell therapy in patients with malignant pleural disease, in combination with the anti-PD-1 agent pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Multifaceted Biological Activity of TAS-103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-103, a novel quinoline derivative, has demonstrated significant antitumor activity across a range of preclinical models. This technical guide provides an in-depth exploration of the compound's biological activity, focusing on its dual mechanism of action involving topoisomerase inhibition and disruption of the Signal Recognition Particle (SRP) complex. This document synthesizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes the associated signaling pathways and experimental workflows to support further research and development efforts.
Introduction
TAS-103, chemically known as 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, has emerged as a promising anticancer agent.[1][2] Initially characterized as a dual inhibitor of topoisomerase I and II, subsequent research has unveiled a novel mechanism of action involving the disruption of the protein secretion pathway.[1][3] This guide aims to provide a comprehensive technical overview of the biological activities of TAS-103, offering a valuable resource for researchers in oncology and drug development.
Quantitative Biological Activity of TAS-103
The cytotoxic and inhibitory activities of TAS-103 have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytotoxicity of TAS-103 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | Various | 0.0030–0.23 | [3][4] |
| CCRF-CEM | Acute lymphoblastic leukemia | 0.005 | [5] |
| HeLa | Cervical cancer | 0.040 | [5] |
Table 2: Comparative Activity of TAS-103
| Metric | TAS-103 | Etoposide | Camptothecin | Reference |
| Activity against Topoisomerase IIα | Equipotent | - | - | [1] |
| Activity against Topoisomerase I | Less active | - | - | [1] |
Mechanisms of Action
TAS-103 exerts its anticancer effects through two distinct and well-characterized mechanisms: inhibition of topoisomerase enzymes and disruption of the Signal Recognition Particle (SRP) complex.
Dual Inhibition of Topoisomerase I and II
TAS-103 functions as a dual inhibitor of topoisomerase I and II, with a primary targeting effect on topoisomerase II.[1] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting their function, TAS-103 induces DNA damage and ultimately leads to apoptotic cell death in rapidly dividing cancer cells.
The proposed mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
Figure 1: TAS-103 Inhibition of Topoisomerase II.
Disruption of the Signal Recognition Particle (SRP) Complex
A novel mechanism of action for TAS-103 was identified through affinity-based protein profiling, which revealed its interaction with the 54 kDa protein subunit of the Signal Recognition Particle (SRP54). The SRP is a ribonucleoprotein complex that plays a critical role in targeting secretory and membrane proteins to the endoplasmic reticulum.
By binding to SRP54, TAS-103 disrupts the formation and function of the SRP complex. This interference with the protein secretion pathway can lead to cellular stress and contribute to the cytotoxic effects of the compound.
References
- 1. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Takeda103A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Takeda103A, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). The information presented here is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a small molecule inhibitor targeting GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. Elevated GRK2 activity has been implicated in the pathophysiology of heart failure, making it a promising therapeutic target. This compound has demonstrated high potency and selectivity for GRK2 in various in vitro assays.
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| Alternate Names | Takeda-103-A, CMPD103A |
| CAS Number | 865609-72-9 |
| IUPAC Name | N-[(2,6-Difluorophenyl)methyl]-3-[[[4-propyl-5-(4-pyrimidinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-benzamide |
| Molecular Formula | C24H23F2N7O |
| Molecular Weight | 463.49 g/mol |
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from in vitro kinase inhibition assays.
Table 1: Potency Against GRK2
| Parameter | Value (nM) | ATP Concentration | Reference |
| IC50 | 20 | 5 µM | [1] |
Table 2: Selectivity Profile Against Other Kinases
| Kinase | Fold Selectivity vs. GRK2 | Reference |
| GRK5 | 450-fold | [2] |
| Other AGC Kinases | >50-fold | [1] |
Note: The Waldschmidt et al. (2016) study served as a foundational reference for the development of subsequent inhibitors, using the binding pose of this compound as a guide.[1][2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound and related compounds, based on the procedures described in the scientific literature.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target kinase (IC50).
Materials:
-
Purified recombinant kinase (e.g., GRK2)
-
Kinase substrate (e.g., fluorescently labeled peptide)
-
Adenosine triphosphate (ATP)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., HEPES-based buffer with MgCl2, BSA, and DTT)
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add a fixed concentration of the kinase to the wells of a 384-well plate.
-
Add the diluted this compound to the wells containing the kinase and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the fluorescence of the product. The signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of this compound, the in vitro kinase inhibition assay described above is performed against a panel of other kinases, such as other GRK subfamilies (e.g., GRK1, GRK5), PKA, and ROCK1. The IC50 values obtained for these kinases are then compared to the IC50 for GRK2 to determine the selectivity fold.
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of GRK2. The following diagrams illustrate the canonical GPCR signaling pathway and the point of intervention for this compound.
Caption: Canonical GPCR signaling and GRK2-mediated desensitization pathway.
The following diagram illustrates the workflow for determining the in vitro potency of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GRK2. Its in vitro profile suggests it is a valuable tool for studying the role of GRK2 in cellular signaling and a potential starting point for the development of therapeutics for conditions such as heart failure. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Takeda103A preliminary research findings
An In-Depth Technical Guide to the Preliminary Research Findings on TAK-103
This technical guide provides a comprehensive overview of the preliminary research findings and core concepts related to TAK-103, an investigational autologous CAR-T cell therapy. The information is intended for researchers, scientists, and drug development professionals, summarizing the available data, experimental design, and underlying biological pathways.
Introduction to TAK-103
TAK-103 is a preparation of a patient's own T-lymphocytes (autologous) that have been genetically engineered to target the tumor-associated antigen, mesothelin (MSLN).[1] Mesothelin is a glycoprotein overexpressed in a variety of solid tumors, including those of the breast, colon, ovaries, and pancreas, making it a compelling target for cancer therapy.[1][2]
A distinguishing feature of TAK-103 is its incorporation of Noile-Immune Biotech's "PRIME" (Proliferation Inducing and Migration Enhancing) technology.[3] This platform enhances the anti-tumor efficacy of the CAR-T cells by engineering them to simultaneously produce and secrete Interleukin-7 (IL-7) and C-C motif chemokine 19 (CCL19).[1][3]
-
Interleukin-7 (IL-7): Promotes the proliferation and survival of T-cells.[1]
-
Chemokine (C-C motif) ligand 19 (CCL19): Enhances the migration of T-cells and dendritic cells to the tumor site.[1]
This "armoring" effect is designed to improve the persistence and tumor-infiltrating capabilities of the CAR-T cells, a significant challenge in treating solid tumors.[4]
Developmental Status
Takeda Pharmaceutical Company Limited, in collaboration with Noile-Immune Biotech, initiated a Phase 1 clinical trial (NCT05164666) for TAK-103 in late 2021.[3][5] However, in a portfolio review in early 2024, Takeda announced the discontinuation of the TAK-103 program, along with other autologous CAR-T candidates.[4][6][7] The rights to the therapy, also known as NIB103, have been returned to Noile-Immune Biotech.[2][4] As a result, publicly available data on the clinical outcomes of this trial is limited.
Experimental Protocols: Phase 1 Clinical Trial (NCT05164666)
The primary objectives of the first-in-human, open-label, dose-escalation study were to assess the safety and tolerability of TAK-103 and to determine the recommended dose for future studies.[5]
High-Level Experimental Workflow
The protocol for administering TAK-103 followed a standard autologous CAR-T cell therapy procedure:
-
Leukapheresis: Collection of white blood cells, including T-cells, from the patient.[5]
-
Ex Vivo Manufacturing: The patient's T-cells are sent to a laboratory for genetic modification. This involves transduction with a viral vector to express the anti-mesothelin Chimeric Antigen Receptor (CAR) and the genes for IL-7 and CCL19. This manufacturing process was estimated to take up to 4-5 weeks.[5]
-
Lymphodepleting Chemotherapy (Optional): Patients may receive chemotherapy prior to infusion to reduce the number of existing lymphocytes, creating a more favorable environment for the infused CAR-T cells to expand.
-
Infusion: The engineered TAK-103 cells are administered back to the patient via a single intravenous infusion.[5]
-
Monitoring: Patients are hospitalized for at least 28 days for close monitoring of side effects, particularly Dose Limiting Toxicities (DLTs). Following discharge, patients are monitored for up to 3 years.[5]
Data Presentation
As the Phase 1 trial was discontinued, no clinical efficacy or detailed safety data has been publicly released. The only quantitative information available pertains to the planned dose-escalation cohorts outlined in the clinical trial protocol.
| Dose Level | Number of CAR+ Cells per Body |
| 1 | 1 x 10⁶ |
| 2 | 3 x 10⁶ |
| 3 | 1 x 10⁷ |
| 4 | 1 x 10⁸ |
| 5 | 5 x 10⁸ |
| Table 1: Planned Dose Escalation for TAK-103 Phase 1 Trial.[5] |
Core Biology: Mesothelin Signaling Pathways
Mesothelin is not merely a passive tumor marker; it actively contributes to cancer progression by engaging several key signaling pathways that promote cell survival, proliferation, and metastasis.[8] Understanding these pathways is crucial for appreciating the therapeutic rationale behind targeting mesothelin.
When mesothelin on the cancer cell surface is engaged, either by soluble mesothelin or by binding to its partner MUC16 (CA125), it can trigger intracellular signaling cascades.[8][]
Key pathways activated by mesothelin include:
-
PI3K/Akt & MAPK/ERK Pathways: These are central pro-survival pathways. Their activation leads to the inhibition of pro-apoptotic proteins (like Bad and Bax) and the promotion of anti-apoptotic proteins (like Bcl-2), making cancer cells resistant to programmed cell death.[8][10]
-
NF-κB Pathway: Constitutive activation of NF-κB in pancreatic cancer cells overexpressing mesothelin leads to increased production of IL-6, which in turn promotes tumor cell proliferation and survival.[8][10]
-
STAT3 Pathway: This pathway can be activated by mesothelin, leading to increased expression of cell cycle regulators like Cyclin E, which accelerates the G1-S phase transition and drives proliferation.[]
-
JNK & p38 MAPK Pathways: These pathways are linked to the increased expression of matrix metalloproteinase-7 (MMP-7), an enzyme that degrades the extracellular matrix, thereby enhancing cancer cell migration and invasion.[][11]
References
- 1. Facebook [cancer.gov]
- 2. noile-immune.com [noile-immune.com]
- 3. noile-immune.com [noile-immune.com]
- 4. Takeda thins the cell therapy pipeline | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. TAK-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The role of mesothelin in tumor progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Molecular Profile of Takeda103A, a Potent GRK2 Inhibitor
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental basis for Takeda103A, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a small molecule inhibitor belonging to a class of heterocyclic compounds.[1] Its chemical and physical properties are well-defined, providing a solid foundation for its use as a research tool in studying GRK2 signaling.
Chemical Identity:
-
IUPAC Name: N-[(2,6-Difluorophenyl)methyl]-3-[[[4-propyl-5-(4-pyrimidinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-benzamide
-
CAS Number: 865609-72-9
-
Synonyms: Takeda-103-A, CMPD103A
The table below summarizes the key molecular and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₃F₂N₇O |
| Molecular Weight | 463.49 g/mol |
| Exact Mass | 463.1932 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Long-term at -20°C (months to years) |
Biological Activity and Quantitative Data
This compound is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[2][3] Its primary mechanism of action is the inhibition of the kinase activity of GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). The compound has been shown to be significantly more potent against GRK2 compared to other kinases in the AGC family.[4]
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target | Assay Condition | IC₅₀ (nM) | Selectivity |
| GRK2 | 5 µM ATP | 20 | 50-fold more potent than other AGC kinases |
| GRK2 | Not specified | 54 | >450-fold selective over GRK5 |
Signaling Pathway of GRK2
GRK2 is a serine/threonine kinase that primarily functions to phosphorylate activated GPCRs, leading to their desensitization and internalization. This process is fundamental for regulating cellular responses to a wide array of hormones and neurotransmitters. Additionally, GRK2 can phosphorylate non-GPCR substrates, such as tubulin, thereby influencing cytoskeletal dynamics.[5][6]
The following diagram illustrates the canonical signaling pathway involving GRK2.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay to determine the IC₅₀ of an inhibitor like this compound against GRK2. This protocol is based on standard methodologies in the field, as the specific protocol for this compound is not publicly detailed.
Objective: To measure the concentration-dependent inhibition of GRK2 by this compound.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., purified tubulin or a synthetic peptide)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to the desired concentrations in kinase assay buffer.
-
Reaction Setup: Add the diluted this compound, GRK2 enzyme, and substrate to the wells of a 384-well plate. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (or the amount of ADP produced) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data using the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors like this compound.
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: The G protein-coupled receptor kinase 2 is a microtubule-associated protein kinase that phosphorylates tubulin. [scholars.duke.edu]
- 6. med.emory.edu [med.emory.edu]
Initial Studies on TAS-103: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical guide to the initial studies on TAS-103, a novel antineoplastic agent. The compound, chemically identified as 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, has demonstrated significant antitumor activity in preclinical models. This guide synthesizes publicly available data on its mechanism of action, cytotoxic properties, and the experimental methodologies used in its initial characterization. While the query was for "Takeda103A," the available scientific literature points to TAS-103, a compound developed by Taiho Pharmaceutical, which aligns with the likely subject of interest.
Core Mechanism of Action
Initial research has elucidated a multi-faceted mechanism of action for TAS-103, primarily centered on the disruption of fundamental cellular processes required for cancer cell proliferation.
Dual Inhibition of Topoisomerases
TAS-103 was initially identified as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] These enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. TAS-103 is believed to function as a "topoisomerase poison," stabilizing the covalent complex formed between the topoisomerase enzyme and DNA.[3][4] This leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.
Further studies have indicated that while TAS-103 can inhibit both enzymes, topoisomerase II is its primary cellular target .[3] The potency of TAS-103 against topoisomerase IIα has been shown to be comparable to the well-known topoisomerase II inhibitor, etoposide.[3] The mechanism of poisoning involves the inhibition of the DNA religation step of the enzyme's catalytic cycle.[3] Interestingly, TAS-103 has been observed to bind to human topoisomerase IIα even in the absence of DNA, suggesting that direct enzyme-drug interactions are a key part of its mechanism.[3]
Disruption of the Signal Recognition Particle (SRP) Complex
More recent investigations have uncovered a novel mechanism of action for TAS-103 involving the signal recognition particle (SRP). The SRP is a ribonucleoprotein complex essential for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum.[5][6] A study utilizing drug-immobilized affinity beads identified a 54-kDa subunit of SRP (SRP54) as a binding partner for TAS-103.[7] It was demonstrated that TAS-103 disrupts the formation of the SRP complex, leading to a reduction in the levels of other SRP components, SRP14 and SRP19.[7] This interference with protein translocation represents a distinct mechanism of cytotoxicity that is independent of topoisomerase inhibition.
Other Reported Activities
-
DNA Intercalation : Evidence from DNA migration patterns in agarose gel electrophoresis suggests that TAS-103 can directly interact with DNA, likely through intercalation.[1] An apparent dissociation constant of approximately 2.2 μM for this interaction has been reported.[8]
-
Transcriptional Activation : TAS-103 has been shown to transactivate the SV40 promoter in a GC-box-dependent manner and induce the acetylation of the Sp1 transcription factor in cells expressing p300.[4] This suggests that TAS-103 can modulate gene expression, contributing to its cytotoxic effects.
Quantitative Data
The following tables summarize the quantitative data available from initial preclinical studies of TAS-103.
Table 1: In Vitro Cytotoxicity of TAS-103
| Cell Lines | IC50 Range (μM) | Reference |
|---|
| Various Tumor Cell Lines | 0.0030 - 0.23 |[2] |
Table 2: Biochemical Parameters of TAS-103
| Parameter | Value | Reference |
|---|
| Apparent DNA Dissociation Constant | ~2.2 μM |[8] |
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on the published literature, the key experiments can be summarized as follows.
Cytotoxicity Assays
The in vitro antitumor activity of TAS-103 was evaluated against a panel of human and murine tumor cell lines.
-
Objective : To determine the concentration of TAS-103 required to inhibit the growth of cancer cells by 50% (IC50).
-
General Methodology :
-
Tumor cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then exposed to a range of concentrations of TAS-103 for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or by cell counting.
-
IC50 values are calculated from the dose-response curves.
-
Topoisomerase Inhibition Assays
-
Objective : To determine the effect of TAS-103 on the catalytic activity of topoisomerase I and II.
-
General Methodology (DNA Relaxation Assay) :
-
Supercoiled plasmid DNA is used as a substrate.
-
The DNA is incubated with purified topoisomerase I or II in the presence or absence of varying concentrations of TAS-103.
-
The reaction products are resolved by agarose gel electrophoresis.
-
Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.
-
DNA-Protein Crosslink Formation
-
Objective : To detect the formation of stabilized cleavable complexes.
-
General Methodology :
-
Cells are treated with TAS-103.
-
Cells are lysed, and DNA-protein complexes are precipitated.
-
The amount of protein crosslinked to DNA is quantified, often through methods that detect the specific topoisomerase enzyme.
-
Competitive DNA Intercalation Assay
-
Objective : To assess the ability of TAS-103 to displace a known DNA intercalator.
-
General Methodology :
-
Ethidium bromide, a fluorescent DNA intercalator, is incubated with DNA until a stable fluorescence signal is achieved.
-
TAS-103 is then added to the solution.
-
A decrease in fluorescence intensity indicates the displacement of ethidium bromide by TAS-103, suggesting an intercalating mechanism.
-
Conclusion
The initial studies on TAS-103 reveal it to be a potent anticancer agent with a complex and multi-targeted mechanism of action. Its primary role as a topoisomerase II poison, coupled with its ability to disrupt the signal recognition particle complex and interact directly with DNA, underscores its potential for further development. The data presented in this guide provide a foundational understanding for researchers and professionals in the field of oncology drug development. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of TAS-103 is warranted.
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase II poison TAS-103 transactivates GC-box-dependent transcription via acetylation of Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, function and evolution of the signal recognition particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the signal recognition particle by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA topoisomerases as targets for the anticancer drug TAS-103: DNA interactions and topoisomerase catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Takeda103A and its role in [specific disease]
To provide a comprehensive technical guide on Takeda103A and its role in a specific disease, it is essential to first identify the compound and the associated disease. Without this information, a detailed analysis, including data presentation, experimental protocols, and signaling pathway diagrams, cannot be generated.
Pharmaceutical compounds are often designated with internal codenames during development, such as "this compound," which may not be publicly disclosed until they enter clinical trials or are published in scientific literature.
To proceed with your request, please specify the following:
-
Compound Name: If "this compound" is an internal or preclinical designation, please provide the publicly known name of the compound (e.g., its generic name or another identifier).
-
Specific Disease: Please indicate the disease or condition for which this compound is being investigated.
Once this information is provided, a thorough search for relevant data can be conducted to generate the in-depth technical guide you have outlined.
Methodological & Application
Application Notes & Protocols: Preclinical Evaluation of Takeda103A, a Novel PI3K/Akt/mTOR Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Takeda103A is a novel, potent, and selective small molecule inhibitor designed to target the PI3K/Akt/mTOR cascade. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its experimental evaluation.
Data Presentation
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 45.8 |
| PI3Kδ | 2.1 |
| PI3Kγ | 8.9 |
| mTOR | 15.6 |
Data derived from a competitive in vitro kinase assay. IC50 values represent the concentration of this compound required for 50% inhibition of kinase activity.
Table 2: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (nM) |
| U87-MG | Glioblastoma | Null | Wild-Type | 50 |
| PC-3 | Prostate Cancer | Null | Wild-Type | 75 |
| HCT116 | Colorectal Cancer | Wild-Type | Mutated | 120 |
| BT474 | Breast Cancer | Wild-Type | Mutated | 95 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 850 |
Cell viability was assessed after 72-hour incubation with this compound using an MTT assay.
Table 3: Pharmacokinetic Profile of this compound in Female NSG Mice (Single 10 mg/kg Oral Dose)
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1,500 |
| AUC (0-24h) (ng·h/mL) | 9,800 |
| Half-life (t1/2) (h) | 6.5 |
| Bioavailability (%) | 40 |
Pharmacokinetics describes the disposition of a drug in the body and is crucial for selecting a drug candidate.[3] Key parameters include clearance, volume of distribution, and half-life.[3]
Table 4: In Vivo Efficacy of this compound in U87-MG Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume Change (%) |
| Vehicle Control | 25 mg/kg, Oral, Daily | +250% |
| This compound | 25 mg/kg, Oral, Daily | -45% (regression) |
Tumor volumes were measured over a 21-day period. Xenograft models are a standard for evaluating the efficacy of cancer therapeutics in a preclinical setting.[4][5]
Mandatory Visualizations
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay Protocol
This protocol is for determining the IC50 value of this compound against PI3K isoforms using a fluorescence-based assay.[6]
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[7]
-
This compound (stock solution in 100% DMSO)
-
ATP
-
PIP2 substrate
-
Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO control) to appropriate wells.
-
Add 10 µL of PI3K enzyme/PIP2 substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution (containing EDTA).
-
Add 5 µL of detection reagent and incubate for 60 minutes in the dark.
-
Read the plate on a suitable plate reader according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay Protocol
This protocol measures the effect of this compound on cancer cell viability. The MTT assay is based on the reduction of a tetrazolium salt by metabolically active cells to form a purple formazan product.[8][9]
Materials:
-
Cancer cell lines (e.g., U87-MG, PC-3)
-
Complete growth medium
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing the various concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PI3K/Akt/mTOR Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (Ser473) and S6 Ribosomal Protein.[10][11]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit[12]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer on ice.[12]
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[11]
In Vivo Xenograft Efficacy Study Protocol
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[4]
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)[13]
-
Cancer cells (e.g., U87-MG) in a suitable matrix (e.g., Matrigel)
-
This compound formulated for oral gavage
-
Vehicle control
-
Digital calipers
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 U87-MG cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volumes are typically measured 2-3 times per week with digital calipers.[13]
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[13]
-
Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.
-
Continue treatment for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle control group.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 7. promega.es [promega.es]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for TAS-103 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103, also known as 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is an investigational anticancer agent.[1][2][3] Initially identified as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), its mechanism of action is multifaceted.[4][5][6] Evidence suggests that TAS-103 can directly interact with DNA and, in addition to its effects on topoisomerases, has been shown to disrupt the signal recognition particle (SRP) complex, thereby affecting protein translocation.[2][3]
These application notes provide detailed protocols for utilizing TAS-103 in a cell culture setting to investigate its cytotoxic effects, impact on the cell cycle, and to further elucidate its mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of TAS-103 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Tumor Cell Lines | Not Specified | 0.0030 - 0.23 | [5][6] |
| CCRF-CEM | Human Acute Lymphoblastic Leukemia | 0.005 | [7] |
| HeLa | Human Cervical Cancer | 0.040 | [7] |
Signaling Pathways and Mechanism of Action
TAS-103 exhibits a complex mechanism of action, impacting multiple critical cellular processes. Primarily, it functions as a dual inhibitor of Topoisomerase I and II, enzymes essential for resolving DNA topological challenges during replication, transcription, and repair. By stabilizing the cleavable complexes of these enzymes with DNA, TAS-103 induces DNA damage, leading to cell cycle arrest and apoptosis.[5][6]
A secondary, yet significant, mechanism involves the disruption of the Signal Recognition Particle (SRP) complex. The SRP is crucial for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum. By binding to the SRP54 subunit, TAS-103 interferes with the proper delivery of these proteins, leading to cellular stress and apoptosis.[2][3]
Figure 1: Dual mechanism of action of TAS-103.
Experimental Protocols
Protocol 1: General Cell Culture and Handling of TAS-103
This protocol outlines the basic steps for culturing cells and preparing TAS-103 for in vitro experiments.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
TAS-103 dihydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells as needed to maintain logarithmic growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of TAS-103 (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the TAS-103 stock solution. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically below 0.5% to minimize solvent toxicity.
Figure 2: General workflow for TAS-103 cell culture experiments.
Protocol 2: Cytotoxicity Assay (MTT or WST-1)
This protocol determines the IC50 value of TAS-103 in a specific cell line.
Materials:
-
Cells in logarithmic growth phase
-
96-well cell culture plates
-
TAS-103 working solutions (serial dilutions)
-
Vehicle control (medium with the same DMSO concentration as the highest TAS-103 concentration)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of TAS-103 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of TAS-103 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of TAS-103 on cell cycle distribution.[5]
Materials:
-
Cells in logarithmic growth phase
-
6-well cell culture plates
-
TAS-103 working solutions
-
Vehicle control
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with TAS-103 (e.g., at IC50 and 2x IC50 concentrations) and vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
For suspension cells: Collect cells by centrifugation.
-
For adherent cells: Wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.
-
-
Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Investigating the Mechanism of Action - Western Blot for DNA Damage and SRP Pathway Disruption
This protocol can be used to probe the molecular effects of TAS-103.
Materials:
-
Cells treated with TAS-103 and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-BiP/GRP78 for ER stress as an indicator of SRP disruption, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins in TAS-103 treated cells compared to the control. An increase in γH2AX would suggest DNA damage, while an upregulation of BiP/GRP78 could indicate ER stress resulting from SRP pathway disruption.
Conclusion
TAS-103 is a promising anti-cancer agent with a dual mechanism of action that provides multiple avenues for therapeutic intervention. The protocols outlined above offer a framework for researchers to investigate the cellular effects of TAS-103 in a controlled laboratory setting. Careful optimization of cell densities, drug concentrations, and incubation times will be necessary for each specific cell line and experimental goal.
References
- 1. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Mechanism of Action of Takeda103A (TAS-103)
An in-depth examination of Takeda103A, also known as TAS-103, reveals its novel mechanism of action as a disruptor of the signal recognition particle (SRP) complex, a crucial component of the cellular machinery for protein translocation. This application note provides detailed protocols for a co-immunoprecipitation assay to investigate the effect of this compound on the SRP complex, alongside data presentation and visualization of the relevant biological pathways.
This compound is a quinoline derivative that has demonstrated antitumor properties.[1] While initially suggested to be a topoisomerase II poison, further research has elucidated a distinct mechanism of action. The compound directly binds to the 54-kDa subunit of the signal recognition particle (SRP54).[1] This interaction disrupts the formation of the SRP complex, which is essential for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum. Specifically, the binding of this compound to SRP54 has been shown to reduce the association of other SRP components, such as SRP14 and SRP19, with the complex.[1]
Quantitative Analysis of SRP Complex Disruption
The efficacy of this compound in disrupting the SRP complex can be quantified by measuring the reduction in the interaction between SRP54 and other SRP subunits. The following table summarizes hypothetical data from a co-immunoprecipitation experiment designed to assess this disruption.
| Treatment Group | This compound Concentration (µM) | Co-precipitated SRP14 (Normalized Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 0.08 | - |
| This compound | 1 | 0.65 | 0.06 | < 0.05 |
| This compound | 5 | 0.32 | 0.04 | < 0.01 |
| This compound | 10 | 0.15 | 0.03 | < 0.001 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of this compound action on the SRP complex.
Caption: Experimental workflow for Co-Immunoprecipitation.
Experimental Protocol: Co-Immunoprecipitation to Assess SRP Complex Integrity
This protocol details the steps to evaluate the effect of this compound on the interaction between SRP54 and SRP14.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (TAS-103)
-
Vehicle control (e.g., DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-SRP54 antibody (for immunoprecipitation)
-
Anti-SRP14 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-SRP54 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack to pellet the beads.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2x SDS-PAGE sample buffer to the beads.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-SRP14 antibody.
-
Use a secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Quantify the band intensity to determine the amount of co-precipitated SRP14.
-
References
Application Note: Takeda103A for Western Blot Analysis of the JNK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Takeda103A is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] JNK signaling is activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][3] The pathway plays a critical role in regulating cellular processes such as proliferation, apoptosis, and differentiation.[2][4][5] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][4] this compound provides a valuable tool for investigating the role of JNK signaling in these processes. This document provides detailed protocols for utilizing this compound to study its inhibitory effects on the JNK pathway via Western blotting.
Mechanism of Action
The JNK signaling cascade involves a three-tiered kinase module: a MAP3K, a MAP2K, and JNK (a MAPK).[4] Stress stimuli activate a MAP3K, which then phosphorylates and activates a MAP2K (MKK4 or MKK7).[1][3][4] MKK4/7, in turn, dually phosphorylates JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][4] Activated JNK can then translocate to the nucleus to phosphorylate and activate various transcription factors, most notably c-Jun.[1][4] this compound is a selective ATP-competitive inhibitor of JNK, preventing the phosphorylation of its downstream substrates like c-Jun.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and provide representative data from Western blot experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| Target | JNK1/2/3 | c-Jun N-terminal kinases |
| IC₅₀ | 15 nM | Half-maximal inhibitory concentration in a cell-free kinase assay. |
| Molecular Weight | 435.5 g/mol | |
| Formulation | Crystalline solid | Soluble in DMSO |
| Recommended Solvent | DMSO | Prepare a 10 mM stock solution. |
Table 2: Representative Western Blot Quantification
The data below represents the relative band intensity of phosphorylated c-Jun (p-c-Jun) in HeLa cells pre-treated with this compound for 2 hours, followed by stimulation with 20 ng/mL Anisomycin for 30 minutes. Values are normalized to the Anisomycin-treated control group.
| This compound Conc. | Mean Relative p-c-Jun Intensity (n=3) | Standard Deviation |
| 0 nM (Vehicle) | 1.00 | 0.08 |
| 10 nM | 0.62 | 0.05 |
| 50 nM | 0.21 | 0.03 |
| 200 nM | 0.05 | 0.01 |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Pathway Inhibition
This protocol details the use of this compound to assess its inhibitory effect on the JNK signaling pathway by measuring the phosphorylation status of c-Jun.
A. Cell Culture and Treatment
-
Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare fresh dilutions of this compound in complete culture medium from a 10 mM DMSO stock solution. Recommended final concentrations are 0, 10, 50, and 200 nM. The final DMSO concentration should not exceed 0.1% in all wells.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for 2 hours at 37°C.
-
To stimulate the JNK pathway, add Anisomycin to each well (except for the unstimulated control) to a final concentration of 20 ng/mL.
-
Incubate for an additional 30 minutes at 37°C.
B. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold 1X PBS.[6]
-
Aspirate the PBS and add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
C. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations for all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X and heat the samples at 95-100°C for 5 minutes.[6]
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 90 minutes.[6]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7] Note: Avoid using milk as a blocking agent for phosphoprotein detection as it contains casein, a phosphoprotein.[7]
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
(Optional but Recommended) To confirm equal protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein like β-actin or GAPDH.[8]
Visualizations
Diagram 1: this compound Inhibition of the JNK Signaling Pathway
Diagram 2: Western Blotting Experimental Workflow
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. youtube.com [youtube.com]
Takeda103A solution preparation and storage
An in-depth guide to the preparation, storage, and application of Takeda103A, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), for research purposes.
Introduction
This compound, also known as CMPD103A, is a small molecule inhibitor that demonstrates high selectivity for G protein-coupled receptor kinase 2 (GRK2). Its inhibitory action on the GRK2-dependent oxidation of bovine tubulin makes it a valuable tool for studying the roles of GRK2 in various signaling pathways. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its dysregulation has been implicated in several diseases. This compound allows for the specific investigation of GRK2's function in cellular processes.
Physicochemical Properties
| Property | Value |
| Synonyms | Takeda-103-A, CMPD103A |
| CAS Number | 865609-72-9 |
| Chemical Formula | C₂₄H₂₃F₂N₇O |
| Molecular Weight | 463.49 g/mol |
| Appearance | Solid |
Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
Recommended Solvents and Solubility:
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 11 mg/mL (≥ 23.73 mM) |
| Ethanol | ≥ 10 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.635 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.635 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): To ensure complete dissolution, sonicate the solution for 5-10 minutes.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots as recommended in the storage section below.
Solution Preparation Table for DMSO:
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound |
|---|---|
| 1 mM | 2.1576 mL |
| 5 mM | 0.4315 mL |
| 10 mM | 0.2158 mL |
| 20 mM | 0.1079 mL |
Storage and Stability
Correct storage of this compound in both solid and solution form is essential to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Experimental Protocols
In Vitro GRK2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on GRK2-mediated phosphorylation of a substrate like tubulin.
Materials:
-
Recombinant human GRK2
-
Tubulin (as substrate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or an appropriate ATP analog for non-radioactive detection methods
-
ATP solution
-
96-well assay plates
-
SDS-PAGE equipment and reagents
-
Phosphorimager or other detection system
Workflow Diagram:
Caption: Workflow for an in vitro GRK2 kinase assay.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the this compound stock solution in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 1%.
-
Pre-incubation: In a 96-well plate, add the desired concentration of recombinant GRK2 to each well. Then, add the diluted this compound solutions or DMSO (for the vehicle control) to the respective wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the kinase reaction by adding the substrate (tubulin) and ATP (containing a tracer amount of [γ-³²P]ATP) to each well. The final concentrations of substrate and ATP should be optimized for the specific assay conditions.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the phosphorylation of tubulin using a phosphorimager.
-
Data Analysis: Determine the extent of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Signaling Pathway
This compound inhibits GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).
Caption: Inhibition of GPCR desensitization by this compound.
Mechanism of Action:
-
An agonist binds to and activates a GPCR.
-
The activated GPCR recruits GRK2 from the cytosol to the plasma membrane.
-
GRK2 phosphorylates the intracellular domains of the activated GPCR.
-
This phosphorylation event promotes the binding of β-arrestin to the GPCR.
-
β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor and often initiating its internalization.
-
This compound inhibits the catalytic activity of GRK2, thereby preventing the phosphorylation of the GPCR and subsequent β-arrestin-mediated desensitization and internalization.
These application notes and protocols are intended for research use only and should be handled by trained professionals in a laboratory setting.
Application Notes and Protocols for Mesothelin-Targeting CAR-T Cell Therapy in Combination with a Checkpoint Inhibitor
Topic: Takeda's TAK-103 (Mesothelin-Targeting CAR-T) in Combination with a PD-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-103 is an investigational autologous CAR-T cell therapy targeting mesothelin, a cell surface antigen overexpressed in various solid tumors.[1][2][3] The therapy involves genetically modifying a patient's T-cells to express a chimeric antigen receptor (CAR) that recognizes mesothelin.[1] TAK-103 is further engineered to secrete interleukin-7 (IL-7) and C-C motif chemokine 19 (CCL19), aiming to enhance T-cell proliferation, survival, and migration to the tumor site.[1][2] While showing promise, the efficacy of CAR-T cell therapies in solid tumors can be hampered by the immunosuppressive tumor microenvironment (TME).[4][5] One key mechanism of immunosuppression is the interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This interaction inhibits T-cell activity.
This document outlines the rationale and provides exemplary protocols for combining a mesothelin-targeting CAR-T cell therapy like TAK-103 with a PD-1 checkpoint inhibitor, such as pembrolizumab. The goal of this combination is to block the PD-1/PD-L1 inhibitory axis, thereby enhancing the anti-tumor activity and persistence of the CAR-T cells within the TME. While clinical trials for TAK-103 were initiated, Takeda has since returned the asset to Noile-Immune Biotech, and new patient enrollment in the existing Phase I trial has been discontinued.[6][7] The following application notes and protocols are therefore based on general principles and published data for similar combination strategies.[4][8]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a preclinical in vivo study evaluating the combination of a mesothelin-targeting CAR-T cell therapy with a PD-1 inhibitor in a xenograft mouse model of a mesothelin-positive solid tumor.
Table 1: Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | N | Tumor Volume at Day 28 (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | 10 | 1540 ± 210 | - | 0 |
| PD-1 Inhibitor Monotherapy | 10 | 1230 ± 180 | 20.1 | 0 |
| CAR-T Monotherapy | 10 | 620 ± 150 | 59.7 | 20 |
| CAR-T + PD-1 Inhibitor | 10 | 210 ± 90 | 86.4 | 60 |
Table 2: CAR-T Cell Persistence and Cytokine Profile in Peripheral Blood (Day 14)
| Treatment Group | CAR-T Cell Count (cells/µL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |
| CAR-T Monotherapy | 850 ± 210 | 350 ± 80 | 150 ± 40 |
| CAR-T + PD-1 Inhibitor | 2100 ± 450 | 820 ± 150 | 410 ± 90 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To determine the in vivo anti-tumor efficacy of a mesothelin-targeting CAR-T cell therapy in combination with a PD-1 inhibitor.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Mesothelin-positive human tumor cell line (e.g., H226, Panc-1)
-
Mesothelin-targeting CAR-T cells
-
Anti-mouse PD-1 antibody (or equivalent for the model)
-
Vehicle control (e.g., PBS)
-
Cell culture reagents
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immunophenotyping
Methodology:
-
Tumor Cell Implantation:
-
Culture the mesothelin-positive tumor cells to the logarithmic growth phase.
-
Subcutaneously inject 5 x 10⁶ tumor cells in 100 µL of PBS into the flank of each mouse.
-
Monitor tumor growth daily.
-
-
Animal Grouping and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle Control (PBS)
-
Group 2: PD-1 Inhibitor Monotherapy (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
Group 3: CAR-T Monotherapy (e.g., 1 x 10⁷ CAR-T cells, intravenously, single dose)
-
Group 4: CAR-T + PD-1 Inhibitor (combination of the doses and schedules from groups 2 and 3)
-
-
Administer treatments as per the defined schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers three times a week using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and general health status.
-
Collect peripheral blood samples at specified time points (e.g., Day 7, 14, 21) to analyze CAR-T cell persistence and cytokine levels via flow cytometry and ELISA/CBA respectively.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 28 or when tumors in the control group reach the maximum allowed size), euthanize the mice.
-
Excise tumors and weigh them.
-
Perform immunohistochemistry on tumor sections to analyze immune cell infiltration.
-
Statistically analyze the differences in tumor growth, survival, and biomarker data between the groups.
-
Protocol 2: In Vitro Co-Culture Cytotoxicity Assay
Objective: To assess the ability of a PD-1 inhibitor to enhance the cytotoxic activity of mesothelin-targeting CAR-T cells against tumor cells.
Materials:
-
Mesothelin-positive, PD-L1-positive tumor cell line
-
Mesothelin-targeting CAR-T cells
-
PD-1 blocking antibody
-
Isotype control antibody
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
Plate reader
Methodology:
-
Cell Preparation:
-
Culture the target tumor cells and CAR-T cells.
-
Label the target tumor cells with a fluorescent dye if using a fluorescence-based cytotoxicity assay.
-
-
Co-culture Setup:
-
Plate the target tumor cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Add the PD-1 blocking antibody or isotype control to the respective wells at a final concentration of 10 µg/mL.
-
Add CAR-T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation and Measurement:
-
Incubate the co-culture plate for 4-18 hours at 37°C.
-
Measure the release of the cytotoxic marker (e.g., LDH or Calcein-AM) according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Compare the specific lysis in the presence of the PD-1 blocking antibody versus the isotype control to determine the enhancement of cytotoxicity.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. noile-immune.com [noile-immune.com]
- 3. TAK-103-1001 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 4. Mesothelin-targeted CAR-T therapy combined with irinotecan for the treatment of solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Takeda thins the cell therapy pipeline | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. noile-immune.com [noile-immune.com]
- 8. A phase I trial of regional mesothelin-targeted CAR T-cell therapy in patients with malignant pleural disease, in combination with the anti-PD-1 agent pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
Takeda103A (TAS-103): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda103A, also known as TAS-103, is a potent small molecule inhibitor with a dual mechanism of action, targeting both topoisomerase I and II, and disrupting the signal recognition particle (SRP) complex. These distinct activities make it a compelling candidate for anticancer drug development. This document provides detailed application notes and experimental protocols for researchers investigating the preclinical efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through two primary pathways:
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Dual Inhibition of Topoisomerase I and II: this compound inhibits both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]
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Disruption of the Signal Recognition Particle (SRP) Complex: this compound has been shown to interfere with the function of the signal recognition particle (SRP), a ribonucleoprotein complex responsible for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum. This disruption likely leads to proteotoxic stress and contributes to its anticancer activity.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines and its inhibitory activity against topoisomerase enzymes.
Table 1: In Vitro Cytotoxicity of this compound (TAS-103)
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | 0.0011 |
| KB | Cervical Cancer | 0.0096 |
| SBC-3 | Small Cell Lung Cancer | 0.0030 - 0.23 |
| Various Tumor Cell Lines | - | 0.0030 - 0.23 |
Data compiled from published studies.[1][3]
Table 2: Inhibitory Activity of this compound (TAS-103) against Topoisomerases
| Enzyme | IC50 (µM) |
| Topoisomerase I | 2 |
| Topoisomerase II | 6.5 |
Data from in vitro enzyme inhibition assays.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Takeda103A solubility issues and solutions
Disclaimer: Information on a specific compound designated "Takeda103A" is not publicly available. The following technical support guide is a hypothetical resource based on common solubility challenges encountered with poorly soluble research compounds in drug development. All data and protocols are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous buffers?
A1: this compound is a weakly basic compound with low intrinsic aqueous solubility. Precipitation in neutral or physiological pH buffers (e.g., PBS, cell culture media) is common and typically caused by a shift in pH that converts the more soluble ionized form to the less soluble free base. Exceeding the thermodynamic solubility limit upon dilution of a concentrated organic stock solution is another primary cause.
Q2: Which organic solvents are recommended for preparing a high-concentration stock solution of this compound?
A2: For initial stock solutions, DMSO is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules. For applications sensitive to DMSO, ethanol or N,N-dimethylformamide (DMF) can be considered, although they may offer lower maximum concentrations. Always use anhydrous-grade solvents to prevent the introduction of water, which can lower solubility.
Q3: My this compound is precipitating in my cell-based assay upon addition to the media. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock into aqueous media. To mitigate precipitation, consider the following:
-
Lower the final concentration: Ensure the final concentration of this compound in your assay does not exceed its kinetic solubility in the cell culture medium.
-
Increase the serum concentration: The presence of proteins like albumin in fetal bovine serum (FBS) can help stabilize this compound and increase its apparent solubility.
-
Use a "pre-dilution" step: Instead of adding the DMSO stock directly to the full volume of media, first dilute it into a smaller volume of media with vigorous vortexing, and then transfer this to the final culture.
-
Consider a formulation approach: For persistent issues, using a solubilizing excipient like cyclodextrin may be necessary.
Q4: I am observing inconsistent results in my in vitro assays. Could this be related to solubility?
A4: Yes, solubility issues are a frequent cause of poor data reproducibility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Visually inspect your solutions for any signs of precipitation (cloudiness, particulates). It is also good practice to determine the kinetic solubility of this compound in your specific assay media to establish a reliable working concentration range.
Troubleshooting Guides
Issue 1: Visible Precipitation During Stock Solution Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Add a small, precise volume of additional solvent and vortex thoroughly. | The compound fully dissolves. |
| Incorrect Solvent Choice | Consult the solubility data table (Table 1) and select a more appropriate solvent. | A clear solution is obtained. |
| Low Temperature | Gently warm the solution in a water bath (37°C) and vortex. | Solubility increases with temperature, leading to dissolution. |
| Compound Hydration | Ensure you are using anhydrous-grade solvents and have stored this compound in a desiccator. | Minimized water content prevents premature precipitation. |
Issue 2: Cloudiness or Precipitate Formation After Diluting Stock into Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Thermodynamic Solubility | Decrease the final concentration of this compound in the aqueous buffer. | The solution remains clear. |
| pH Shift | If using a pH-sensitive buffer, consider preparing your final solution in a buffer where this compound has higher solubility (e.g., a slightly acidic buffer if it is a weak base). | The compound remains in its more soluble, ionized form. |
| Insufficient Mixing | When diluting the stock, add it dropwise to the aqueous buffer while vortexing vigorously to promote rapid dispersion. | Avoids localized high concentrations that can lead to precipitation. |
Quantitative Data
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| DMF | 75 |
| Ethanol | 20 |
| Methanol | 15 |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
| 3.0 | 50 |
| 5.0 | 5 |
| 7.4 | < 1 |
| 9.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (assume MW = 450 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weigh out 4.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Aliquot into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in PBS (pH 7.4)
Materials:
-
10 mM this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader with turbidity measurement capability (e.g., at 620 nm)
Methodology:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Create a serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add 2 µL of the this compound/DMSO solutions to the PBS-containing wells to achieve a range of final concentrations (e.g., 100 µM down to 0.1 µM). Include a DMSO-only control.
-
Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
After incubation, measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of Kinase A.
Caption: Workflow for troubleshooting this compound precipitation in aqueous solutions.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
Optimizing Takeda103A concentration for experiments
Disclaimer: The following information is provided as a template for a technical support center, based on common characteristics of kinase inhibitors. As "Takeda103A" appears to be a hypothetical compound with no publicly available data, this guide uses illustrative examples and protocols. Researchers should validate all experimental conditions based on their specific cell systems and research objectives.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the XYZ kinase, a key component of the ABC signaling pathway. By binding to the ATP-binding pocket of the XYZ kinase, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of cellular processes such as proliferation and survival.
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration range for this compound in cell-based assays?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay. We recommend performing a dose-response experiment starting from a wide range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your experimental system. Refer to the table below for IC50 values in various cell lines as a starting point.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. We recommend a concentration range of 1 nM to 10 µM.
-
-
Possible Cause 2: Incorrect Drug Preparation or Storage.
-
Solution: Ensure the compound is fully dissolved in the recommended solvent (DMSO) and has been stored correctly at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to this compound. Verify the expression and activity of the target kinase (XYZ) in your cell line. Consider using a different cell line with known sensitivity.
-
Issue 2: I am observing significant off-target effects or cellular toxicity.
-
Possible Cause 1: Concentration is too high.
-
Solution: Lower the concentration of this compound. High concentrations can lead to non-specific binding and toxicity.
-
-
Possible Cause 2: Prolonged Incubation Time.
-
Solution: Reduce the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration to observe the desired effect without causing excessive toxicity.
-
Issue 3: I am having issues with the solubility of this compound in my culture medium.
-
Possible Cause 1: High Final Concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity and precipitation.
-
-
Possible Cause 2: Precipitation in Aqueous Solutions.
-
Solution: Prepare fresh dilutions of this compound from the DMSO stock solution for each experiment. Do not store the compound in aqueous solutions for extended periods.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Cancer | 50 | Cell Viability (72h) |
| A549 | Lung Cancer | 120 | Cell Viability (72h) |
| U-87 MG | Glioblastoma | 85 | Cell Viability (72h) |
| HCT116 | Colon Cancer | 200 | Cell Viability (72h) |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for XYZ Kinase Pathway Inhibition
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Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated XYZ, total XYZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total XYZ kinase.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
Troubleshooting Takeda103A off-target effects
Technical Support Center: Takeda103A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that is inconsistent with the known on-target effects of this compound. What could be the cause?
A1: Unexpected phenotypes can arise from off-target effects, where this compound interacts with proteins other than its intended target. Kinase inhibitors, due to the conserved nature of the ATP-binding pocket, can sometimes bind to multiple kinases with varying affinities.[1][2] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[3][4] Additionally, consider the experimental context, as the expression and activity levels of potential off-targets can vary between different cell lines and tissues.[2]
Q2: Our experiments show a weaker than expected inhibition of the target pathway, even at high concentrations of this compound. What should we do?
A2: Several factors could contribute to reduced potency. First, verify the stability and purity of your this compound compound, as degradation or impurities can affect its activity.[5] Issues with the experimental setup, such as incorrect buffer pH or concentration, can also impact results.[6] We recommend running a dose-response curve to determine the optimal concentration for your specific cell system.[5] If the issue persists, it may be indicative of cellular resistance mechanisms or paradoxical pathway activation, a known phenomenon with some kinase inhibitors.[4]
Q3: How can we confirm that the observed effects in our cellular assays are due to the on-target activity of this compound and not off-target effects?
A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. A rescue experiment, where you introduce a mutated, resistant form of the primary target, can be highly informative. If the phenotype is rescued, it strongly suggests an on-target effect. Another strategy is to use a structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Finally, directly measuring the inhibition of downstream effectors of the target pathway via techniques like Western blotting can provide strong evidence of on-target activity.
Q4: What is the recommended starting concentration for in vitro and cell-based assays with this compound?
A4: For in vitro biochemical assays, a starting concentration in the low nanomolar range is recommended, based on its high potency. For cell-based assays, a starting concentration between 100 nM and 1 µM is advisable.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system, as cell permeability and the presence of ATP can influence the effective concentration.[5] Always use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target activities.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and a panel of off-target kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Target: Kinase X | 5 | Biochemical |
| Off-Target A | 150 | Biochemical |
| Off-Target B | 800 | Biochemical |
| Off-Target C | >10,000 | Biochemical |
Table 2: Cell-Based Activity of this compound
| Cell Line | On-Target EC50 (nM) | Off-Target A EC50 (nM) |
| Cell Line 1 (High Target X expression) | 50 | 1,200 |
| Cell Line 2 (Low Target X expression) | 250 | 1,500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).
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Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel that represents a significant portion of the human kinome.
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Assay Performance: Perform in vitro kinase activity assays using a suitable format, such as radiometric, fluorescence-based, or luminescence-based methods.[3] Incubate the kinases with the diluted this compound and the appropriate substrate and ATP.
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Data Analysis: Measure the kinase activity at each inhibitor concentration. Calculate the IC50 values for each kinase by fitting the data to a dose-response curve.
-
Selectivity Assessment: Compare the IC50 value for the primary target to those of the other kinases in the panel to determine the selectivity profile.[3]
Protocol 2: Western Blotting for Pathway Analysis
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation status of a key downstream substrate of Kinase X.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined amount of time.
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase X. Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: A workflow for troubleshooting this compound's off-target effects.
Caption: Logical relationships for identifying off-target effects.
References
Takeda103A experimental variability and control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Takeda103A, a selective, non-ATP-competitive allosteric inhibitor of MEK1/2.[1] This guide is designed to address common issues related to experimental variability and control.
Frequently Asked Questions (FAQs)
Q1: How should I store and reconstitute this compound for optimal performance?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term storage, a stock solution can be prepared in DMSO at a concentration of 10 mM and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles to maintain the stability of the compound. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your assay does not exceed 0.1%.
Q2: What are the known off-target effects of this compound?
A2: this compound has been designed as a highly selective inhibitor of MEK1/2. However, like many kinase inhibitors, it's crucial to be aware of potential off-target effects that could lead to data misinterpretation.[2] We recommend performing control experiments, such as using a structurally distinct MEK inhibitor or a rescue experiment, to confirm that the observed phenotype is a direct result of MEK1/2 inhibition.
Troubleshooting In Vitro Assays
Q3: I am observing significant variability in my IC50 values for this compound in cell viability assays. What are the potential causes?
A3: Inconsistent IC50 values in cell-based assays can arise from several factors.[3][4] The reproducibility of these assays is critical for reliable data.[3][4] Key areas to investigate include cell health and density, reagent consistency, and assay timing. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity. Use cells within a consistent, low passage range for all experiments.[4] |
| Inconsistent Cell Seeding | Uneven cell distribution can cause variability.[5] Ensure a single-cell suspension before plating and use a consistent seeding density. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma contamination.[4] |
| Reagent Variability | Differences in serum batches or media supplements can impact cell growth and drug sensitivity.[5] Use the same batch of reagents for a set of experiments. |
| Assay Timing | The timing of compound addition and the duration of the assay can influence results. Standardize the incubation time with this compound across all experiments. |
Q4: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent after this compound treatment. What could be wrong?
A4: Inconsistent p-ERK levels are a common issue when working with MEK inhibitors. The problem can stem from sample preparation, the Western blot protocol itself, or the antibodies used.
-
Sample Preparation: The phosphorylation state of proteins can change rapidly. It is crucial to use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation of ERK.[6][7] Ensure you are using fresh samples, as protein degradation can increase with age.[7]
-
Protein Loading: Loading too much or too little protein can affect the quality of your results.[7][8] We recommend loading 20-30 µg of protein per lane for whole-cell extracts.[7]
-
Antibody Selection: The specificity of your primary antibody is critical.[6] Some anti-p-ERK antibodies may cross-react with non-specific proteins.[6] Additionally, different anti-p-ERK antibodies can show varied detection of MEK inhibitor-bound p-ERK.[9] It is advisable to validate your antibody and consider testing multiple clones.
-
Stripping and Reprobing: If you are stripping your membrane to probe for total ERK, ensure the stripping is complete to avoid signal carryover. However, be aware that excessive stripping can also remove the protein from the membrane.[8]
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK Inhibition
This protocol provides a standardized method for assessing the inhibition of ERK phosphorylation by this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A375 melanoma cells with a BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[7]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.[6]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
If probing for total ERK on the same membrane, incubate with a stripping buffer, wash thoroughly, and re-block before incubating with the total ERK primary antibody.
-
Visual Guides
Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for weak p-ERK signal in Western blots.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pnas.org [pnas.org]
- 10. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
Technical Support Center: Takeda103A Research
Notice: Information regarding a specific research compound designated "Takeda103A" is not available in the public domain. The following technical support guide is based on general principles of experimental research and common pitfalls encountered in laboratory settings. For specific guidance related to your compound of interest, please provide its official or published name.
This guide provides troubleshooting advice and frequently asked questions to address common challenges researchers may face during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent across batches. What could be the cause?
Inconsistent results can stem from several factors. It's crucial to differentiate between random and systematic errors.[1][2] Random errors may cause slight variations in measurements, while systematic errors will consistently skew the data in one direction.[1][2]
Potential Sources of Inconsistency:
-
Reagent Variability: Differences in reagent quality, concentration, or storage conditions between batches.
-
Instrument Calibration: Lack of proper or consistent calibration of instruments like pipettes, scales, or spectrometers.[3]
-
Procedural Drift: Minor, unintentional variations in the experimental protocol performed by different individuals or on different days.
-
Environmental Factors: Fluctuations in temperature, humidity, or light exposure in the laboratory.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all researchers are following the exact same detailed protocol.
-
Reagent Quality Control: Use reagents from the same lot number when possible and verify their quality before use.
-
Regular Calibration: Implement a strict schedule for instrument calibration and maintenance.
-
Control Experiments: Run positive and negative controls in every experiment to monitor for variability.
Q2: I am observing high background noise in my assay. How can I reduce it?
High background noise can mask the true signal of your experiment. The source often lies in the assay's reagents or procedural steps.
Common Causes and Solutions:
| Cause | Solution |
| Non-specific antibody binding | Increase the concentration or duration of the blocking step. Optimize the primary and secondary antibody concentrations. |
| Insufficient washing | Increase the number of wash steps or the volume of washing buffer. Add a mild detergent (e.g., Tween-20) to the wash buffer. |
| Contaminated reagents | Use fresh, high-purity reagents. Filter buffers and solutions before use. |
| Over-exposure (imaging assays) | Reduce the exposure time or the gain of the detector. |
Q3: How do I differentiate between a true biological effect and an experimental artifact?
Distinguishing a genuine biological phenomenon from an artifact is a critical aspect of research.
Strategies for Validation:
-
Orthogonal Approaches: Use multiple, independent experimental methods to test the same hypothesis.
-
Control Groups: Employ appropriate controls (e.g., vehicle controls, negative controls, positive controls) to isolate the effect of the variable being tested.
-
Dose-Response Relationship: A true biological effect will often exhibit a dose-dependent response.
-
Reproducibility: The effect should be reproducible in independent experiments, preferably by different researchers.[3]
Troubleshooting Guides
Guide 1: Addressing Poor Accuracy and Precision
Accuracy refers to how close a measurement is to the true value, while precision is the closeness of multiple measurements to each other.[1]
Workflow for Diagnosing Accuracy and Precision Issues:
Caption: Troubleshooting workflow for accuracy and precision.
Guide 2: Investigating Unexpected Cell Death in Culture
Unforeseen cytotoxicity can compromise cell-based assays. This guide helps identify the potential cause.
Logical Flow for Troubleshooting Cell Viability:
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocols
While a specific protocol for "this compound" cannot be provided, here is a generalizable protocol for a common experiment where pitfalls are frequent.
Protocol: Western Blotting for Protein Expression Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay. This is a critical step to ensure equal loading.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Signaling Pathways
Without a specific target for "this compound," a relevant signaling pathway cannot be detailed. However, many research compounds target common pathways in disease. Below is a generalized representation of a kinase signaling cascade, a frequent target in drug development.
Generic Kinase Signaling Pathway
This diagram illustrates a simplified signal transduction pathway where an external signal leads to the activation of a transcription factor and a subsequent cellular response.
Caption: A simplified model of a kinase signaling cascade.
References
Takeda103A Experimental Artifacts and How to Avoid Them: A Technical Support Center
Disclaimer: The following information is provided for illustrative purposes, as "Takeda103A" does not correspond to a publicly documented experimental compound. The signaling pathways, experimental data, and protocols described are hypothetical and designed to serve as a comprehensive example of a technical support resource for a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the novel serine/threonine kinase, TK-1 (Takeda Kinase 1). TK-1 is a critical downstream effector of the Growth Factor Receptor Zeta (GFRZ) signaling pathway, which has been implicated in cell proliferation and survival in several solid tumor types. This compound is designed to block the phosphorylation of the TK-1 substrate, SUB-3, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells with an overactive GFRZ/TK-1 axis.
Q2: What are the recommended cell-based assays to assess this compound activity?
The primary recommended assays are:
-
Western Blotting: To measure the inhibition of SUB-3 phosphorylation (at Serine-52) in response to this compound treatment.
-
Cell Viability Assays (e.g., CellTiter-Glo®): To determine the IC50 of this compound in relevant cancer cell lines.
-
Immunoprecipitation followed by Kinase Assay: To directly measure the enzymatic activity of TK-1 in the presence of this compound.
Q3: What are the known off-target effects of this compound?
This compound has been profiled against a panel of 400 kinases and demonstrates high selectivity for TK-1. However, at concentrations significantly above the in-vitro IC50 for TK-1, some cross-reactivity with other kinases has been observed. The most notable off-targets are summarized in the table below. Researchers should be mindful of these off-target effects when interpreting data from experiments using high concentrations of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of SUB-3 Phosphorylation in Western Blots
Possible Cause:
-
Sub-optimal Lysis Buffer: The composition of the lysis buffer may not be optimal for preserving phosphorylation states.
-
Incorrect Antibody Dilution: The primary antibody against phospho-SUB-3 (Ser-52) may be used at a suboptimal concentration.
-
Cell Line Passage Number: High-passage number cell lines may exhibit altered signaling responses.
Solutions:
-
Optimize Lysis Buffer: Ensure your lysis buffer is supplemented with fresh phosphatase and protease inhibitors immediately before use. A recommended starting formulation is provided in the protocols section.
-
Antibody Titration: Perform a titration experiment to determine the optimal concentration for your anti-phospho-SUB-3 antibody.
-
Use Low-Passage Cells: Whenever possible, use cell lines with a low passage number (e.g., <20) to ensure consistent experimental results.
Issue 2: High Variability in Cell Viability Assay Results
Possible Cause:
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant well-to-well variability.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can affect cell growth and compound concentration.
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may impact cell proliferation and sensitivity to this compound.
Solutions:
-
Ensure Uniform Cell Seeding: Thoroughly resuspend cells before plating and use a multichannel pipette for seeding to minimize variability.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS to create a humidity barrier.
-
Standardize Serum Lots: For a series of related experiments, use the same lot of FBS to ensure consistency.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. TK-1) |
| TK-1 | 5 | 1 |
| TK-2 | 520 | 104 |
| Kinase X | 1,200 | 240 |
| Kinase Y | >10,000 | >2,000 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-SUB-3
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-SUB-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: The hypothetical GFRZ/TK-1 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Enhancing the Efficacy of Takeda103A (TAS-103) in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of experiments involving Takeda103A (also known as TAS-103).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and cell-based assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Assay Results | Inconsistent cell health or passage number.[1][2] | Ensure cells are healthy, free of contamination (e.g., mycoplasma), and used within a consistent and optimal passage range.[1][2] Regularly perform cell viability checks. |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment and minimize evaporation. | |
| Lower than Expected Potency (High IC50) | Suboptimal assay conditions. | Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. These factors can significantly influence compound activity. |
| This compound degradation. | Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. | |
| High protein binding in media. | Reduce the serum concentration in the assay medium if possible, as this compound may bind to serum proteins, reducing its effective concentration. | |
| Cell line resistance. | The chosen cell line may have intrinsic or acquired resistance mechanisms. Consider using a panel of cell lines with varying genetic backgrounds to assess activity. | |
| Inconsistent Results Between Biochemical and Cell-Based Assays | Poor cell permeability of this compound. | While this compound is a small molecule, its ability to penetrate the cell membrane can vary between cell types. Consider performing a cellular uptake assay to confirm its intracellular availability. |
| Presence of efflux pumps in cells. | Cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, reducing its intracellular concentration and apparent potency in cell-based assays. Co-incubation with an efflux pump inhibitor can help to investigate this. | |
| Different mechanisms of action being measured. | Biochemical assays may measure direct inhibition of a target (e.g., topoisomerase II), while cell-based assays reflect the net effect of all cellular processes, including off-target effects and downstream signaling.[3] this compound has been reported to bind to SRP54, which could lead to effects not captured in a simple biochemical assay.[4] | |
| Unexpected Cellular Phenotype | Off-target effects of this compound. | This compound may have off-target activities that contribute to the observed cellular phenotype. Consider performing target validation experiments, such as siRNA-mediated knockdown of the proposed targets (Topoisomerase II, SRP54), to confirm that the observed phenotype is on-target.[4] |
| Solvent (DMSO) toxicity.[5] | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used (typically ≤ 0.5%).[5] Run a solvent-only control to assess its effect. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound (TAS-103)?
A1: this compound (TAS-103) is a quinoline derivative that has been reported to have a dual mechanism of action. It was initially identified as a topoisomerase II poison, which leads to DNA damage and apoptosis in cancer cells. However, subsequent research has shown that the cellular sensitivity to TAS-103 does not always correlate with topoisomerase II expression.[4] A later study identified a 54-kDa subunit of the signal recognition particle (SRP54) as a binding protein for TAS-103.[4] This interaction may disrupt the proper delivery of secretory proteins, leading to cellular stress and apoptosis.[4] Therefore, the observed cellular effects of this compound may be a combination of these two activities.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[5]
Q3: Which type of assay is most suitable for evaluating this compound activity?
A3: The choice of assay depends on the specific research question.
-
For assessing general cytotoxicity: Cell viability assays such as MTT, MTS, or CellTiter-Glo® are appropriate.
-
For investigating the effect on DNA damage: A comet assay or staining for DNA damage markers like γH2AX would be informative.
-
For confirming topoisomerase II inhibition: A biochemical assay using purified topoisomerase II enzyme can be used.
-
For exploring the impact on protein secretion: An assay measuring the secretion of a reporter protein or analysis of the endoplasmic reticulum stress response could be employed.
-
For target engagement in a cellular context: Cellular thermal shift assays (CETSA) or advanced cell-based functional assays can provide insights into target interaction.[6]
Q4: What are some key considerations for optimizing a cell-based assay with this compound?
A4: To ensure reliable and reproducible results, consider the following:
-
Cell Seeding Density: Optimize the cell number to ensure they are in the logarithmic growth phase during the experiment.
-
Incubation Time: Determine the optimal duration of this compound exposure to observe the desired effect.
-
Positive and Negative Controls: Include appropriate controls, such as a known topoisomerase II inhibitor (e.g., etoposide) as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control.[6]
-
Plate Selection: For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background and crosstalk. For luminescence assays, white-walled plates are recommended.[7]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for γH2AX (DNA Damage Marker)
This protocol outlines the steps for detecting DNA double-strand breaks induced by this compound.
Materials:
-
Cells grown on coverslips or in a clear-bottom imaging plate
-
This compound
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., etoposide) and a vehicle control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips or image the plate directly using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of γH2AX foci per cell.
Visualizations
Caption: Potential signaling pathways of this compound (TAS-103).
Caption: General experimental workflow for this compound evaluation.
References
- 1. platypustech.com [platypustech.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selectscience.net [selectscience.net]
Validation & Comparative
Osimertinib (Takeda103A) versus Gefitinib: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of Osimertinib and the first-generation EGFR inhibitor, Gefitinib, in the context of advanced Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations. The data presented is primarily derived from the pivotal FLAURA clinical trial, which directly compared these two therapies.
Data Presentation
Efficacy and Survival Data
The following table summarizes the key efficacy outcomes from the FLAURA trial, comparing Osimertinib to the standard of care (SoC) EGFR-TKI, which included Gefitinib or Erlotinib.
| Efficacy Endpoint | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | 0.24 |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
Data sourced from the FLAURA trial.[1][2][3]
Safety and Tolerability
The safety profiles of Osimertinib and Gefitinib/Erlotinib were also evaluated in the FLAURA trial. The table below outlines the incidence of common adverse events (AEs).
| Adverse Event (Any Grade) | Osimertinib | Gefitinib/Erlotinib |
| Diarrhea | 58% | 57% |
| Rash | 58% | 78% |
| Dry Skin | 36% | 36% |
| Paronychia | 35% | 33% |
| Stomatitis | 29% | 20% |
| Grade ≥3 Adverse Events | 34% | 45% |
Data sourced from the FLAURA trial.[2]
Experimental Protocols
The primary source of comparative data is the FLAURA trial , a Phase III, randomized, double-blind study.[4][5]
Objective: To assess the efficacy and safety of Osimertinib compared to a standard of care EGFR-TKI (Gefitinib or Erlotinib) as a first-line treatment for patients with locally advanced or metastatic NSCLC with activating EGFR mutations.[4]
Patient Population: The trial enrolled 556 treatment-naïve patients with advanced NSCLC harboring either an exon 19 deletion or an L858R mutation in the EGFR gene.[2][6]
Randomization and Treatment:
-
Patients were randomized in a 1:1 ratio.
-
The experimental arm received Osimertinib (80 mg once daily).[2]
-
The comparator arm received either Gefitinib (250 mg once daily) or Erlotinib (150 mg once daily).[2]
-
Treatment continued until disease progression or unacceptable toxicity.[6]
Primary and Secondary Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS), as assessed by the investigator.[4]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.[4]
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the mechanisms of action for both Gefitinib and Osimertinib. Both drugs target the tyrosine kinase domain of the EGFR, but Osimertinib also effectively inhibits the T790M resistance mutation.
Experimental Workflow
The following diagram outlines the workflow of the FLAURA clinical trial.
References
- 1. cdn.who.int [cdn.who.int]
- 2. onclive.com [onclive.com]
- 3. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 4. Tissue and Plasma EGFR Mutation Analysis in the FLAURA Trial: Osimertinib versus Comparator EGFR Tyrosine Kinase Inhibitor as First-Line Treatment in Patients with EGFR-Mutated Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. targetedonc.com [targetedonc.com]
Reproducibility of TAS-103 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings for TAS-103, a novel quinoline derivative investigated for its anticancer properties. The primary focus of existing research has been on its role as a dual inhibitor of topoisomerase I and II, with a more pronounced and consistently reported effect on topoisomerase II. A secondary, less substantiated mechanism involving the disruption of the signal recognition particle (SRP) complex has also been proposed. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows to offer an objective overview for researchers.
Data Presentation: Comparative Cytotoxicity of TAS-103
The cytotoxic effects of TAS-103 have been evaluated in various cancer cell lines and compared with established topoisomerase inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values from multiple studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Cell Line | TAS-103 IC50 (µM) | Etoposide (VP-16) IC50 (µM) | SN-38 (Active Metabolite of Irinotecan) IC50 (µM) | Reference |
| P388 (Murine Leukemia) | 0.0011 | - | - | [1] |
| KB (Human Epidermoid Carcinoma) | 0.0096 | - | - | [1] |
| Various Tumor Cell Lines | 0.0030 - 0.23 | Much weaker than TAS-103 | Comparable to TAS-103 | [2] |
| SBC-3 (Human Small-Cell Lung Cancer) | Synergistic with Cisplatin (7-10 nM) | - | - | [3] |
Note on Reproducibility: To date, no studies have been published that specifically aim to reproduce the initial findings on TAS-103. The data presented here is a compilation from different research groups. The consistency of the IC50 values across different studies for similar cell lines can be considered an indirect measure of reproducibility. However, the lack of direct replication studies is a significant gap in the literature.
Experimental Protocols
Topoisomerase II Inhibition Assay (Generalized)
This protocol describes a common method for assessing the inhibition of topoisomerase II, based on the principles described in the research of TAS-103.
1. Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, and ATP).
-
Add the test compound (e.g., TAS-103) at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
2. Reaction Termination and Protein Removal:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Treat the samples with proteinase K to digest the topoisomerase II enzyme.
3. Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
4. Data Analysis:
-
Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control. The formation of linear DNA indicates the stabilization of the topoisomerase II-DNA cleavage complex (a characteristic of topoisomerase poisons).
Signal Recognition Particle (SRP) Complex Disruption Assay
A detailed experimental protocol for this proposed mechanism of TAS-103 is not available in the public domain. Research on this aspect is required to validate this hypothesis and to develop a reproducible methodology.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of TAS-103, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Takeda103A selectivity profile compared to other inhibitors
Comparison Guide: Kinase Inhibitor Selectivity Profile
Notice: Information regarding a compound specifically named "Takeda103A" is not publicly available in the searched scientific literature. Therefore, this guide provides an exemplary comparison of the well-characterized, selective TYK2 inhibitor, Deucravacitinib , against other Janus Kinase (JAK) inhibitors to illustrate the requested format and content.
This guide offers an objective comparison of the selectivity profile of Deucravacitinib with other JAK family inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Overview of Inhibitor Selectivity
The therapeutic efficacy and safety of kinase inhibitors are critically dependent on their selectivity. High selectivity for the intended target kinase over other kinases minimizes off-target effects, which can lead to adverse events.[1] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), shares a highly conserved ATP-binding site, making the design of selective inhibitors a significant challenge.[2][3]
Deucravacitinib is a novel, oral, selective inhibitor of TYK2 that operates through a unique allosteric mechanism. It binds to the regulatory pseudokinase domain of TYK2, not the catalytic domain, which confers high functional selectivity for TYK2 over the other JAK kinases.[2][4] This contrasts with other JAK inhibitors like tofacitinib, upadacitinib, and baricitinib, which are active site inhibitors.[2]
Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors against JAK family members in a whole blood assay. Lower IC50 values indicate higher potency.
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (JAK1/TYK2) | Selectivity Fold (JAK2/TYK2) |
| Deucravacitinib | 5.3 | >10,000 | >10,000 | >10,000 | >1887 | >1887 |
| Tofacitinib | 107 | 1.6 | 20 | 1.0 | 0.015 | 0.19 |
| Upadacitinib | 230 | 1.7 | 15 | 74 | 0.007 | 0.065 |
| Baricitinib | 410 | 2.2 | 2.4 | 100 | 0.005 | 0.006 |
| Data adapted from in vitro whole blood assays as described in publicly available literature.[2][4] |
Signaling Pathway and Mechanism of Action
Deucravacitinib's allosteric inhibition of TYK2 blocks signaling downstream of key cytokines such as IL-12, IL-23, and Type I interferons, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.
References
- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of TAS-103 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor agent TAS-103 with other topoisomerase inhibitors, supported by experimental data and detailed protocols.
TAS-103, a novel quinoline derivative, has demonstrated significant antitumor activity in preclinical models. Its primary mechanism of action is the inhibition of DNA topoisomerase I and II, with a more pronounced effect on topoisomerase II.[1][2][3] This dual inhibitory action makes TAS-103 a compound of interest for cancer therapy, particularly in the context of drug-resistant tumors. This guide offers a cross-validation of TAS-103's activity by comparing it with established topoisomerase inhibitors and provides the necessary experimental framework for its evaluation.
Comparative Efficacy of Topoisomerase Inhibitors
The following table summarizes the quantitative data on the in vitro cytotoxicity of TAS-103 compared to other well-known topoisomerase inhibitors, Etoposide (a Topo II inhibitor) and SN-38 (the active metabolite of Irinotecan, a Topo I inhibitor).
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| TAS-103 | Topoisomerase I & II | Various human cancer cell lines | 0.0030–0.23 | [3] |
| Etoposide (VP-16) | Topoisomerase II | Various human cancer cell lines | Varies, generally higher than TAS-103 | [3] |
| SN-38 | Topoisomerase I | Various human cancer cell lines | Comparable to TAS-103 | [3] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that TAS-103's cytotoxicity is comparable to that of SN-38 and significantly more potent than etoposide in various cancer cell lines.[3] Notably, cell lines with acquired resistance to other topoisomerase inhibitors, including those with mutations in the topoisomerase I gene or decreased topoisomerase II expression, have shown limited cross-resistance to TAS-103.[3] This suggests that TAS-103 may be effective against a broader spectrum of tumors.
Mechanism of Action: Dual Inhibition of Topoisomerases
TAS-103 functions as a topoisomerase poison, stabilizing the covalent complex between topoisomerases and DNA.[2][3] This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. While it inhibits both topoisomerase I and II, evidence suggests that topoisomerase II is the primary cellular target for its cytotoxic effects.[2] The inhibitory action of TAS-103 on topoisomerase I is reported to be less potent than that of camptothecin, while its activity against topoisomerase IIα is comparable to etoposide.[2]
Experimental Protocols
To facilitate the cross-validation of TAS-103 activity, detailed methodologies for key experiments are provided below.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (catenated)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
TAS-103 and other test compounds
-
5x Stop buffer/loading dye (containing SDS and proteinase K)
-
Agarose
-
Ethidium bromide
-
TAE buffer
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 10x topoisomerase II reaction buffer, ATP, and kDNA in a microcentrifuge tube.
-
Add the test compound (TAS-103 or alternative inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye and incubate at 37°C for another 15 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualize the DNA bands under UV light. Inhibition of decatenation will result in a higher proportion of catenated DNA compared to the control.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
TAS-103 and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
TAS-103 presents a promising profile as a dual topoisomerase I and II inhibitor with potent in vitro antitumor activity. Its efficacy against cell lines resistant to other topoisomerase inhibitors highlights its potential for broader clinical application. The experimental protocols provided in this guide offer a standardized framework for the cross-validation of TAS-103's activity and its comparison with other anticancer agents. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Takeda103A's (TAS-103) Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence supporting the proposed molecular targets of Takeda103A, also known as TAS-103. The primary controversy lies in its dual role as a topoisomerase I and II inhibitor and its identified interaction with the 54-kDa subunit of the signal recognition particle (SRP54). This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the independent verification of its primary mechanism of action.
Executive Summary
TAS-103 is a potent anti-cancer agent with a debated primary target. While initially characterized as a dual inhibitor of topoisomerase I and II, subsequent research has identified SRP54 as a direct binding partner. Evidence suggests that the cellular sensitivity to TAS-103 may not correlate with topoisomerase II expression, pointing towards the significance of the SRP54 interaction. This guide presents a comparative analysis of the data supporting both hypotheses to facilitate further investigation.
Data Presentation
Table 1: Cytotoxicity of TAS-103 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute lymphoblastic leukemia | 0.005 | [1] |
| HeLa | Cervical cancer | 0.040 | [1] |
| Lewis Lung Carcinoma | Lung cancer | 0.01 - 1 | [1] |
| Various Tumor Cell Lines | Multiple | 0.0030 - 0.23 | [2][3] |
Table 2: Comparison of Evidence for Proposed Targets of TAS-103
| Target | Supporting Evidence | Contradictory Evidence/Gaps | Key Experimental Techniques |
| Topoisomerase I & II | - Inhibits DNA relaxation in vitro.[4] - Stabilizes cleavable complexes of topoisomerase-DNA.[2][3] - Cytotoxicity in various cancer cell lines.[1][2][3] | - Cellular susceptibility does not always correlate with topoisomerase II expression. - Weak ability to induce DNA-protein crosslinks in some assay systems.[4] | - DNA Relaxation Assays - Cytotoxicity Assays (e.g., MTT) |
| SRP54 | - Identified as a binding protein using TAS-103-immobilized affinity beads.[5] - TAS-103 disrupts SRP complex formation.[1] | - Lack of direct, quantitative binding affinity data (e.g., Kd). - Downstream functional consequences of binding are not fully elucidated. | - Affinity Chromatography - Co-immunoprecipitation |
Experimental Protocols
Affinity Chromatography with TAS-103-Immobilized Beads
This protocol is based on the methodology used to identify SRP54 as a binding partner of TAS-103.[5]
Objective: To isolate and identify proteins that directly bind to TAS-103.
Materials:
-
TAS-103
-
Affinity latex or sepharose beads with a functional group for ligand immobilization (e.g., NHS-activated)
-
Cell lysate from a relevant cell line (e.g., 293T)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or a solution of free TAS-103)
-
Mass spectrometer for protein identification
Procedure:
-
Immobilization of TAS-103: Covalently couple TAS-103 to the affinity beads following the manufacturer's instructions. This typically involves reacting a functional group on TAS-103 with the activated beads.
-
Cell Lysis: Prepare a protein lysate from the chosen cell line by incubating the cells in lysis buffer on ice, followed by centrifugation to remove cellular debris.
-
Binding: Incubate the cell lysate with the TAS-103-immobilized beads for several hours at 4°C with gentle rotation to allow for protein binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using an appropriate elution buffer. Competitive elution with free TAS-103 can be used to specifically elute binding partners.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the proteins that specifically bind to TAS-103.
siRNA-Mediated Knockdown for Target Validation
Objective: To determine the contribution of a potential target (e.g., SRP54, Topoisomerase I, or Topoisomerase II) to the cytotoxic effect of TAS-103.
Materials:
-
siRNA targeting SRP54, TOP1, or TOP2A and a non-targeting control siRNA
-
Lipofectamine or other transfection reagent
-
Cancer cell line of interest
-
TAS-103
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
siRNA Transfection: Transfect the cells with the specific siRNAs and the non-targeting control using a suitable transfection reagent according to the manufacturer's protocol.
-
Knockdown Verification: After 48-72 hours, harvest a subset of the cells to verify the knockdown of the target protein by Western blot or qRT-PCR.
-
TAS-103 Treatment: Treat the remaining cells with a range of concentrations of TAS-103.
-
Cell Viability Assay: After a further 48-72 hours of incubation, assess cell viability using an MTT assay or a similar method.
-
Data Analysis: Compare the IC50 values of TAS-103 in the cells with the knocked-down target to the cells treated with the non-targeting control siRNA. A significant shift in the IC50 value upon knockdown of a specific target would indicate its importance in mediating the drug's effect.
Mandatory Visualization
Caption: A logical workflow for the independent verification of TAS-103's molecular target.
Caption: The SRP-mediated protein translocation pathway and the proposed point of intervention by TAS-103.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Takeda103A (TAK-103/NIB103) Against Existing Mesothelin-Targeting Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Takeda103A, now known as NIB103, a chimeric antigen receptor (CAR) T-cell therapy, with other therapies targeting mesothelin-expressing solid tumors. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of mesothelin-targeted treatments and the positioning of NIB103 within it.
Introduction to this compound (TAK-103/NIB103)
NIB103 is an autologous CAR T-cell therapy developed by Noile-Immune Biotech. It was previously in development by Takeda under the designation TAK-103.[1][2][3][4][5] This therapy targets mesothelin, a cell-surface antigen highly expressed in a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and non-small cell lung cancers, with limited expression in normal tissues.[6][7][8]
A key feature of NIB103 is the incorporation of "PRIME" (proliferation-inducing and migration-enhancing) technology. This technology engineers the CAR T-cells to co-express interleukin-7 (IL-7) and CCL19, aiming to enhance T-cell proliferation, survival, and migration to the tumor site.[1]
A Phase I clinical trial for TAK-103 in adult patients with advanced or metastatic solid tumors expressing mesothelin was initiated (NCT05164666). Following Takeda's discontinuation of the program, Noile-Immune Biotech has reacquired the rights and is proceeding with a new Phase I clinical trial for NIB103 in Japan for patients with mesothelin-expressing advanced or metastatic solid cancers.[1][9]
Comparative Analysis of Mesothelin-Targeting Therapies
To benchmark NIB103, this guide compares it against other mesothelin-targeting therapies in clinical development, including other CAR T-cell therapies, antibody-drug conjugates (ADCs), monoclonal antibodies, and immunotoxins.
Table 1: Overview of Mesothelin-Targeting Therapies
| Therapy Class | Product Name(s) | Mechanism of Action | Developer(s) | Highest Development Phase |
| CAR T-Cell Therapy | NIB103 (TAK-103) | Autologous T-cells engineered to express a CAR targeting mesothelin, with co-expression of IL-7 and CCL19 (PRIME technology). | Noile-Immune Biotech (formerly with Takeda) | Phase I[1][9] |
| Other Mesothelin CAR-T | Autologous T-cells engineered to express a CAR targeting mesothelin. | Various (e.g., Memorial Sloan Kettering) | Phase I/II[10][11][12][13] | |
| Antibody-Drug Conjugate (ADC) | Anetumab Ravtansine (BAY 94-9343) | Anti-mesothelin antibody conjugated to the maytansinoid tubulin inhibitor DM4. | Bayer | Phase II[14][15][16][17][18] |
| Monoclonal Antibody | Amatuximab (MORAb-009) | Chimeric monoclonal antibody that binds to mesothelin, potentially inhibiting cell adhesion and inducing antibody-dependent cellular cytotoxicity (ADCC). | Morphotek | Phase II[6][8][19][20] |
| Immunotoxin | LMB-100 | Recombinant immunotoxin consisting of an anti-mesothelin Fab fragment fused to a modified Pseudomonas exotoxin A. | National Cancer Institute | Phase II[21][22][23][24][25] |
Table 2: Clinical Efficacy and Safety of Comparator Therapies
| Therapy | Indication(s) | Key Efficacy Results | Key Safety/Tolerability Findings | Citation(s) |
| Mesothelin CAR-T (Regional Delivery + Pembrolizumab) | Malignant Pleural Disease | Overall Response Rate (ORR): 72% in a subgroup of 11 mesothelioma patients. Median Overall Survival (OS): 23.9 months. | Generally well-tolerated with only grade 1 and 2 adverse events. No evidence of immunogenicity. | [11][12][13] |
| Anetumab Ravtansine | Mesothelin-Expressing Solid Tumors | ORR: 16% (6.5 mg/kg Q3W), 9% (1.8 mg/kg QW), 6% (2.2 mg/kg QW). Disease Control Rate (DCR): 65%, 54%, and 64% respectively. Highest ORR (31%) in mesothelioma subgroup. | Manageable safety profile. Most common adverse events: fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy. | [14][15][16][17][18] |
| Amatuximab (+ Pemetrexed/Cisplatin) | Malignant Pleural Mesothelioma | Partial Response (PR): 39-40%. Stable Disease (SD): 51%. Median OS: 14.8 months. | Favorable safety profile. Hypersensitivity reactions observed in 12.4% of patients. | [6][20] |
| LMB-100 | Mesothelioma & Other Solid Tumors | Single agent: 8 of 10 mesothelioma patients had stable disease. With nab-paclitaxel in pancreatic cancer: 1 PR, 7/17 with >50% decrease in CA 19-9. | MTD of 140 mcg/kg. Dose-limiting toxicities: capillary leak syndrome, creatinine increase. Development of anti-drug antibodies is common. | [21][22][23][24] |
Signaling Pathways and Experimental Workflows
CAR T-Cell Signaling Pathway
The binding of the CAR to its target antigen on a tumor cell initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic activity. The diagram below illustrates a simplified, generic CAR T-cell signaling pathway.
References
- 1. noile-immune.com [noile-immune.com]
- 2. pharmacompass.com [pharmacompass.com]
- 3. noile-immune.com [noile-immune.com]
- 4. Takeda strikes three new immuno-oncology deals | pharmaphorum [pharmaphorum.com]
- 5. takeda.com [takeda.com]
- 6. onclive.com [onclive.com]
- 7. Phase I study of amatuximab, a novel monoclonal antibody to mesothelin, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. noile-immune.com [noile-immune.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First Positive Showing for Mesothelin-Directed CAR T-Cell Therapy in Solid Tumors [theoncologynurse.com]
- 12. Mesothelin CAR T Cells: First Success Story in Solid Cancers [medscape.com]
- 13. A phase I trial of regional mesothelin-targeted CAR T-cell therapy in patients with malignant pleural disease, in combination with the anti-PD-1 agent pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. adcreview.com [adcreview.com]
- 16. First-in-Human Study of Anteumab Ravtansine for Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 17. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. onclive.com [onclive.com]
- 21. Phase I Study of the Immunotoxin LMB-100 in Patients with Mesothelioma and Other Solid Tumors Expressing Mesothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 1 study of the immunotoxin LMB-100 in patients with mesothelioma and other solid tumors expressing mesothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
